1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl or aralkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted benzodioxin derivatives .
Scientific Research Applications
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: Known for its α1A-adrenergic selective antagonist properties.
3,4-Ethylenedioxy-N-methylamphetamine: Another structurally related compound with different biological activities.
Uniqueness
1,4-Benzodioxin-6-ethanamine, 2,3-dihydro-N-methyl-beta-(1-methylethoxy)- stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its potential therapeutic applications, particularly in treating diseases like Alzheimer’s, highlight its significance in scientific research .
Properties
CAS No. |
1269534-67-9 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C14H21NO3/c1-10(2)18-14(9-15-3)11-4-5-12-13(8-11)17-7-6-16-12/h4-5,8,10,14-15H,6-7,9H2,1-3H3 |
InChI Key |
YSMUGLRICXQJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CNC)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.